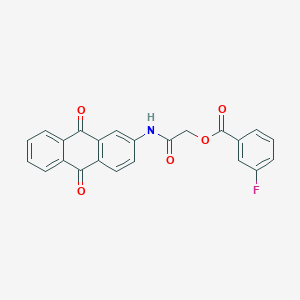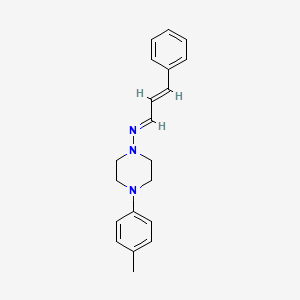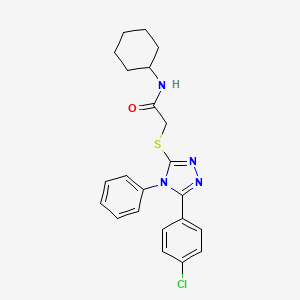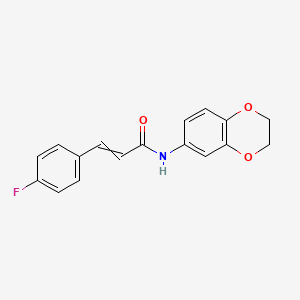![molecular formula C26H28N2O6 B10806414 [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate](/img/structure/B10806414.png)
[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Attachment of the Morpholine Derivative: The morpholine derivative can be attached through a nucleophilic substitution reaction, where 2,6-dimethylmorpholine reacts with an appropriate electrophile.
Final Coupling: The final coupling step involves the esterification of the quinoline carboxylic acid with the morpholine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-4-carboxylate derivatives: These compounds share the quinoline core and have similar biological activities.
Morpholine derivatives: Compounds with the morpholine ring exhibit similar chemical reactivity and biological properties.
Dimethoxyphenyl derivatives: These compounds have similar structural features and can be used in similar applications.
Uniqueness
[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate is unique due to the combination of its structural features. The presence of the quinoline core, morpholine ring, and dimethoxyphenyl group provides a distinct set of chemical and biological properties that are not found in other compounds.
Propriétés
Formule moléculaire |
C26H28N2O6 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H28N2O6/c1-16-13-28(14-17(2)34-16)25(29)15-33-26(30)20-12-22(27-21-8-6-5-7-19(20)21)18-9-10-23(31-3)24(11-18)32-4/h5-12,16-17H,13-15H2,1-4H3 |
Clé InChI |
ZBIAVEXMACXCHK-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B10806332.png)
![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B10806336.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B10806339.png)
![5-Chloro-2-((E)-2-((E)-(5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B10806343.png)
![N'-[(2-chloroquinolin-3-yl) methylene]isonicotinohydrazide](/img/structure/B10806349.png)
![N-{5-[(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}oxolane-2-carboxamide](/img/structure/B10806360.png)

![[2-[(9,10-Dioxoanthracen-2-yl)amino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B10806369.png)


![Benzo[1,3]dioxol-5-ylmethyl-(1-ethyl-1H-benzoimidazol-2-yl)-amine](/img/structure/B10806388.png)


![[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B10806421.png)
